molecular formula C17H18O3 B593540 Dalbergiphenol CAS No. 52811-31-1

Dalbergiphenol

Cat. No. B593540
CAS RN: 52811-31-1
M. Wt: 270.328
InChI Key: SLLCQEPKLKMZKP-ZDUSSCGKSA-N
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Description

Dalbergiphenol (DGP) is a neoflavonoid isolated from the heartwood of Dalbergia sissoo . It has been studied for its effects on skeletal health .


Synthesis Analysis

Neoflavonoids, including this compound, are naturally occurring flavonoids with a C6-C3-C6 (4-phenylcoumarin) carbon skeleton . They are commonly identified in various plants of the Dalbergia genus . Dalbergin, another neoflavonoid, is the most common and largely occurring neoflavonoid in plants .


Molecular Structure Analysis

This compound has a molecular formula of C17H18O3 and a molecular weight of 270.32 .


Chemical Reactions Analysis

This compound is part of a group of naturally occurring flavonoids with a C6-C3-C6 (4-phenylcoumarin) carbon skeleton . These compounds are found in various plants of the Dalbergia genus . They occur as glycosides, aglycones, and methylated byproducts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.32 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

  • Bone Health and Osteoporosis : Dalbergiphenol has been found effective in preventing bone loss and decreasing bone strength in ovariectomized mice, a model for postmenopausal osteoporosis. It appears to work by increasing osteoblastic activities and decreasing osteoclastic activities, without the side effects associated with estrogen treatments (Gautam et al., 2015).

  • Testosterone 5 Alpha-Reductase Inhibition : this compound, among other phenolic compounds from Dalbergia cochinchinensis, has been investigated for its inhibitory activity against testosterone 5 alpha-reductase. This enzyme is a target for androgen-dependent diseases treatment (Shirota et al., 2003).

  • Antioxidant Activity : The stem bark of Dalbergia sissoo, containing this compound, exhibits significant antioxidant activity. This property is relevant for the treatment of diseases caused by reactive oxygen species (Roy et al., 2011).

  • Memory Enhancement : An ethanolic leaf extract of Dalbergia sissoo, which may contain this compound, has been shown to enhance memory and learning in mice, indicating potential neuroprotective or cognitive-enhancing effects (Sau & Handral, 2015).

  • Cancer Chemoprevention : this compound, along with other cinnamylphenols from the Dalbergia species, have shown potential as cancer chemopreventive agents. They exhibit significant activity against Epstein-Barr virus early antigen activation, suggesting a role in anti-tumor promotion (Ito et al., 2003).

  • Antimicrobial Activity : this compound is also part of the study on the antimicrobial activity of extracts from Dalbergia species. These studies show varied activities against bacteria and fungi, indicating its potential use in treating microbial infections (Kumar et al., 2017).

Mechanism of Action

Dalbergiphenol has been studied for its biological effects on bone loss in ovariectomized mice . It appears to prevent bone loss by increasing osteoblastic activities and decreasing osteoclastic activities .

Future Directions

Neoflavonoids, including Dalbergiphenol, have wide-ranging therapeutic properties . Future studies on this compound could emphasize discovering the links between bioactive metabolites, pharmacological activity, and traditional uses . Different cultivars of Dalbergia species should be taken into account for future examinations, which may provide novel neoflavonoids in higher levels .

properties

IUPAC Name

2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLCQEPKLKMZKP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1[C@@H](C=C)C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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